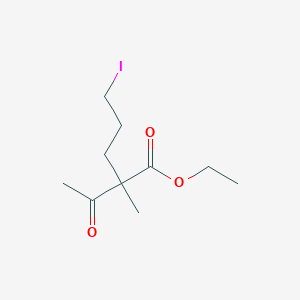
Pentanoic acid, 2-acetyl-5-iodo-2-methyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanoic acid, 2-acetyl-5-iodo-2-methyl-, ethyl ester is a complex organic compound with a unique structure that includes an iodine atom, an acetyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 2-acetyl-5-iodo-2-methyl-, ethyl ester typically involves multiple steps. One common method includes the iodination of a precursor compound followed by esterification. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 2-acetyl-5-iodo-2-methyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can remove the iodine atom or reduce other functional groups.
Substitution: The iodine atom can be substituted with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution can produce various iodinated derivatives.
Scientific Research Applications
Pentanoic acid, 2-acetyl-5-iodo-2-methyl-, ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which pentanoic acid, 2-acetyl-5-iodo-2-methyl-, ethyl ester exerts its effects involves interactions with specific molecular targets. The iodine atom and acetyl group play crucial roles in its reactivity and binding affinity. Pathways involved may include enzyme inhibition or activation, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Pentanoic acid, ethyl ester: A simpler ester without the iodine and acetyl groups.
Pentanoic acid, 2-methyl-, ethyl ester: Lacks the iodine and acetyl groups but has a similar backbone structure.
Pentanoic acid, 2-ethyl-2-methyl-, methyl ester: Another related compound with different substituents.
Uniqueness
Pentanoic acid, 2-acetyl-5-iodo-2-methyl-, ethyl ester is unique due to the presence of the iodine atom and acetyl group, which confer distinct chemical properties and reactivity. These features make it valuable for specific applications where such reactivity is desired.
Properties
CAS No. |
105665-27-8 |
|---|---|
Molecular Formula |
C10H17IO3 |
Molecular Weight |
312.14 g/mol |
IUPAC Name |
ethyl 2-acetyl-5-iodo-2-methylpentanoate |
InChI |
InChI=1S/C10H17IO3/c1-4-14-9(13)10(3,8(2)12)6-5-7-11/h4-7H2,1-3H3 |
InChI Key |
RFDISOORNAGOJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(CCCI)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















